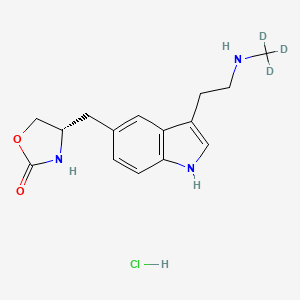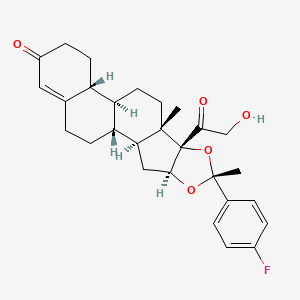
Diisobutyl Ketone-13C4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisobutyl Ketone-13C4 is a labeled compound of Diisobutyl Ketone, where four carbon atoms are replaced with their carbon-13 isotopeIt is a high-boiling, slow-evaporating solvent that is miscible with alcohols and ketones but has limited water solubility .
准备方法
Synthetic Routes and Reaction Conditions
Diisobutyl Ketone can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation. The reaction involves the following steps:
Aldol Condensation: Isobutyraldehyde undergoes aldol condensation in the presence of a base catalyst to form 2,6-dimethyl-4-heptenal.
Hydrogenation: The resulting 2,6-dimethyl-4-heptenal is then hydrogenated in the presence of a hydrogenation catalyst to produce Diisobutyl Ketone.
Industrial Production Methods
Industrial production of Diisobutyl Ketone typically involves the same aldol condensation and hydrogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the final product .
化学反应分析
Types of Reactions
Diisobutyl Ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as Grignard reagents for forming alcohols.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted ketones and alcohols.
科学研究应用
Diisobutyl Ketone-13C4 has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme reactions due to its labeled carbon atoms.
Medicine: Utilized in pharmacokinetic studies to trace the metabolic fate of drugs.
Industry: Used in the production of coatings, adhesives, and other industrial products
作用机制
The mechanism of action of Diisobutyl Ketone involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can exert various effects. The labeled carbon atoms in Diisobutyl Ketone-13C4 allow for detailed tracing of its metabolic pathways and interactions .
相似化合物的比较
Similar Compounds
Methyl Isobutyl Ketone: Similar in structure but with different physical and chemical properties.
Isobutyl Ketone: Another similar compound with variations in its reactivity and applications
Uniqueness
Diisobutyl Ketone-13C4 is unique due to the presence of labeled carbon atoms, which makes it particularly useful in research applications involving tracing and metabolic studies. Its slow evaporation rate and good solvent properties also make it valuable in industrial applications .
属性
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-9(10)6-8(3)4/h7-8H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTPXKJBFFKCEK-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(=O)CC([13CH3])[13CH3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Hydrochloride](/img/structure/B589765.png)
![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)








![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzenemethanamine Hydrochloride](/img/structure/B589784.png)
